AS2553627

Description

Properties

Molecular Formula |

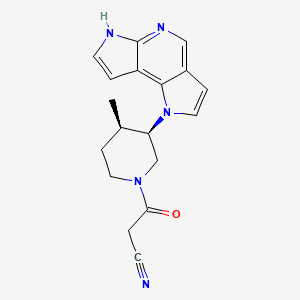

C18H19N5O |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile |

InChI |

InChI=1S/C18H19N5O/c1-12-4-8-22(16(24)2-6-19)11-15(12)23-9-5-13-10-21-18-14(17(13)23)3-7-20-18/h3,5,7,9-10,12,15H,2,4,8,11H2,1H3,(H,20,21)/t12-,15+/m1/s1 |

InChI Key |

UQVAOELSLJXOMB-DOMZBBRYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AS2553627; AS-2553627; AS 2553627. |

Origin of Product |

United States |

Foundational & Exploratory

AS2553627: A Technical Guide to its Mechanism of Action as a Novel JAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2553627 is a potent, orally available small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. Developed by Astellas Pharma Inc., this compound has demonstrated significant therapeutic potential in preclinical models of organ transplant rejection. Its mechanism of action centers on the modulation of cytokine signaling pathways crucial for immune cell activation and proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular targets, effects on cellular signaling, and pharmacological properties based on available preclinical data.

Introduction

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases, comprising four members: JAK1, JAK2, JAK3, and TYK2. They play a pivotal role in signal transduction initiated by a wide array of cytokines, interferons, and hormones. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and transplant rejection. This compound has emerged as a novel therapeutic candidate that targets this pathway to suppress aberrant immune responses.

Molecular Target and Potency

This compound is a potent inhibitor of the JAK family of kinases.[1][2][3] Its inhibitory activity has been characterized against the individual JAK isoforms, demonstrating a broad-spectrum inhibition with a particular efficacy for JAK3.[3]

Quantitative Data: In Vitro Kinase Inhibition

The half-maximal inhibitory concentrations (IC50) of this compound against the four human JAK isoforms are summarized in the table below.

| Kinase Target | IC50 (nM) |

| JAK1 | 0.46 |

| JAK2 | 0.30 |

| JAK3 | 0.14 |

| TYK2 | 2.0 |

Data sourced from MedchemExpress and a study on chronic renal allograft rejection.[2][3]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound exerts its pharmacological effects by inhibiting the JAK-STAT signaling pathway. This pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.

Signaling Pathway Diagram

References

In-Depth Technical Guide: Downstream Signaling Pathways Affected by AS2553627

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2553627 is a potent, selective, small-molecule inhibitor of the Janus kinase (JAK) family, demonstrating significant inhibitory activity against all four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). By targeting these critical enzymes, this compound effectively modulates the signaling of numerous cytokines, growth factors, and hormones that are pivotal in immune regulation and cellular proliferation. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, with a focus on the JAK/STAT, PI3K/Akt/mTOR, and MAPK/ERK pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to facilitate a deeper understanding of the compound's mechanism of action.

Introduction to this compound: A Pan-JAK Inhibitor

This compound is a novel pharmacological agent that exhibits potent and selective inhibition across the Janus kinase family. These non-receptor tyrosine kinases are essential for the signal transduction initiated by a wide array of cytokine and growth factor receptors. The dysregulation of JAK signaling is implicated in the pathophysiology of various diseases, including autoimmune disorders, inflammatory conditions, and malignancies, making JAK inhibitors a promising class of therapeutic agents.

Target Profile and Potency

Quantitative enzymatic assays have established the inhibitory concentration (IC50) values of this compound against the four JAK isoforms. These values underscore the compound's potency as a pan-JAK inhibitor.

| Target | IC50 (nM) |

| JAK1 | 0.46 |

| JAK2 | 0.30 |

| JAK3 | 0.14 |

| TYK2 | 2.0 |

Table 1: In vitro inhibitory activity of this compound against Janus kinases.

Core Downstream Signaling Pathways

The primary mechanism through which this compound exerts its cellular effects is by blocking the activation of downstream signaling cascades initiated by JAKs. The most prominent of these is the JAK/STAT pathway, with significant crosstalk and influence on the PI3K/Akt/mTOR and MAPK/ERK pathways.

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the principal signaling cascade downstream of many cytokine and growth factor receptors.

Mechanism of Action: Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity. This leads to the trans-phosphorylation and activation of the JAKs. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription. These target genes are involved in a multitude of cellular processes, including inflammation, immune response, cell growth, and survival.

Effect of this compound: By inhibiting the kinase activity of JAKs, this compound directly prevents the phosphorylation and activation of STAT proteins. This blockade of STAT signaling is a central tenet of the compound's therapeutic potential.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling network that regulates cell growth, proliferation, survival, and metabolism.

Crosstalk with JAK/STAT: The JAK/STAT pathway can influence the PI3K/Akt/mTOR pathway through several mechanisms. Activated JAKs can directly phosphorylate and activate the p85 regulatory subunit of PI3K. Furthermore, STAT3 has been shown to transcriptionally regulate the expression of components of the PI3K/Akt pathway.

Effect of this compound: By inhibiting JAKs, this compound can indirectly suppress the activation of the PI3K/Akt/mTOR pathway, leading to decreased cell survival and proliferation. This is particularly relevant in cancers where this pathway is often hyperactivated.

In Vitro Characterization of AS2553627: A Technical Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AS2553627 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its biochemical and cellular activities. The data presented herein demonstrates the compound's high affinity for PI3Kγ and its functional consequences in cellular systems, highlighting its potential as a valuable tool for research and as a lead compound for therapeutic development.

Biochemical Characterization

The primary biochemical activity of this compound was determined through enzymatic assays assessing its inhibitory effect on the different isoforms of PI3K.

Table 1: Biochemical Potency and Selectivity of this compound

| PI3K Isoform | IC50 (nM) |

| PI3Kγ | 70 |

| PI3Kα | 240 |

| PI3Kβ | 1450 |

| PI3Kδ | 1700 |

Data presented is a representative summary from available literature.

Experimental Protocol: PI3K Enzyme Inhibition Assay

A standard biochemical assay to determine the IC50 values for PI3K inhibitors like this compound typically involves a kinase assay followed by a detection step.

Workflow Diagram:

Caption: Workflow for a typical PI3K enzyme inhibition assay.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) are prepared in a suitable assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The PI3K enzyme, PIP2 substrate, and this compound are combined in the presence of ATP to initiate the phosphorylation reaction. The reaction is allowed to proceed for a defined period at room temperature.

-

Detection: The amount of ADP produced, which is directly proportional to the kinase activity, is quantified using a commercially available kit such as ADP-Glo™ (Promega).

-

Data Analysis: Luminescence is measured, and the data is used to calculate the half-maximal inhibitory concentration (IC50) for each PI3K isoform.

Cellular Characterization

The cellular activity of this compound was assessed by its ability to inhibit downstream signaling pathways and cellular functions mediated by PI3Kγ.

Table 2: Cellular Activity of this compound

| Cellular Assay | Cell Type | Endpoint | IC50 (nM) |

| Akt Phosphorylation | Neutrophils | p-Akt (Ser473) levels | ~150 |

| Chemotaxis | Neutrophils | Migration towards fMLP | ~200 |

Data is estimated based on typical potencies of selective PI3Kγ inhibitors.

Signaling Pathway Diagram: PI3Kγ-Mediated Signaling

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Neutrophil Chemotaxis Assay

Workflow Diagram:

Caption: Workflow for a neutrophil chemotaxis assay.

Methodology:

-

Neutrophil Isolation: Primary human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Compound Treatment: Isolated neutrophils are pre-incubated with various concentrations of this compound or vehicle control.

-

Chemotaxis Assay: A multi-well chemotaxis chamber (e.g., Transwell®) with a porous membrane is used. A chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), is placed in the lower chamber. The treated neutrophils are placed in the upper chamber.

-

Incubation: The plate is incubated to allow for cell migration through the porous membrane towards the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a flow cytometer or by using a fluorescent dye that binds to cellular DNA.

-

Data Analysis: The percentage of inhibition of migration is calculated for each concentration of this compound, and the IC50 value is determined.

Conclusion

The in vitro characterization of this compound reveals it to be a potent and selective inhibitor of PI3Kγ. Its ability to effectively block PI3Kγ enzymatic activity translates into the inhibition of downstream signaling and key cellular functions, such as neutrophil chemotaxis. These findings underscore the utility of this compound as a specific pharmacological probe to investigate the biological roles of PI3Kγ and as a promising starting point for the development of novel therapeutics targeting PI3Kγ-mediated pathologies.

AS2553627: A Technical Guide to its Application in Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2553627, also identified as AS-604850, is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1] PI3Kγ is a lipid kinase predominantly expressed in leukocytes and plays a critical role in the signaling pathways that govern immune cell migration, activation, and inflammatory responses.[2][3] Its central role in inflammation has positioned PI3Kγ as a significant therapeutic target for a range of autoimmune and inflammatory disorders. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its application in immunological research.

Mechanism of Action

This compound exerts its effects by selectively inhibiting the catalytic activity of the p110γ subunit of PI3Kγ. PI3Kγ is a key downstream effector of G-protein coupled receptors (GPCRs) which are activated by chemokines, small chemoattractant peptides that direct leukocyte trafficking.[2] Upon chemokine binding to its receptor, the dissociated Gβγ subunits of the G-protein directly activate PI3Kγ. This leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the cell membrane. PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This signaling cascade is crucial for cytoskeletal rearrangements and the establishment of cellular polarity required for directed cell movement (chemotaxis). By inhibiting PI3Kγ, this compound effectively blocks this signaling pathway, thereby impairing the migratory capacity of immune cells to sites of inflammation.

Data Presentation

The following tables summarize the quantitative data for this compound (AS-604850) based on in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound (AS-604850)

| Target | IC50 | Ki | Selectivity |

| PI3Kγ | 0.25 µM | 0.18 µM | >80-fold vs. PI3Kδ/β, 18-fold vs. PI3Kα |

| PI3Kα | 4.5 µM | - | - |

| PI3Kβ | >20 µM | - | - |

| PI3Kδ | >20 µM | - | - |

| C5a-mediated PKB phosphorylation (RAW264.7 macrophages) | 10 µM | - | - |

| MCP-1-mediated chemotaxis (Pik3cg+/+ monocytes) | 21 µM | - | - |

Table 2: In Vivo Efficacy of this compound (AS-604850)

| Model | Endpoint | ED50 |

| RANTES-induced peritoneal neutrophil recruitment (mice) | Reduction in neutrophil recruitment | 42.4 mg/kg (oral) |

| Thioglycollate-induced peritonitis (mice) | Reduction in neutrophil recruitment | ~31% reduction at 10 mg/kg (oral) |

Experimental Protocols

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for human multiple sclerosis, characterized by inflammatory demyelination in the central nervous system (CNS). This protocol details the induction of EAE in mice and the administration of this compound to assess its therapeutic potential.

Materials:

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

This compound (AS-604850)

-

Vehicle (e.g., DMSO)

-

Female C57BL/6 mice (8-12 weeks old)

-

Sterile saline or PBS

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 µg of MOG35-55 in CFA.

-

On day 0 and day 2, administer 200 ng of PTX intraperitoneally.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score the clinical severity on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund or dead

-

-

-

This compound Administration:

-

Prepare a stock solution of this compound in a suitable vehicle.

-

Begin treatment one day after the onset of clinical symptoms (therapeutic regimen).

-

Administer this compound (e.g., 7.5 mg/kg/day) or vehicle control subcutaneously or orally for a specified duration (e.g., 14 consecutive days).[2]

-

-

Assessment of Efficacy:

-

Continue daily clinical scoring to evaluate the effect of the treatment on disease progression.

-

At the end of the experiment, perfuse the mice and collect spinal cords and brains for histological analysis to assess immune cell infiltration and demyelination.

-

In Vitro Assay: Leukocyte Chemotaxis

This assay evaluates the ability of this compound to inhibit the directed migration of immune cells towards a chemoattractant.

Materials:

-

Leukocytes (e.g., isolated primary human monocytes or a murine macrophage cell line like RAW264.7)

-

Chemoattractant (e.g., Monocyte Chemoattractant Protein-1 (MCP-1) or C5a)

-

This compound (AS-604850)

-

Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)

-

Cell culture medium

-

Staining solution (e.g., DAPI)

Procedure:

-

Cell Preparation:

-

Culture and harvest leukocytes.

-

Resuspend cells in serum-free medium.

-

-

Assay Setup:

-

Add the chemoattractant to the lower wells of the chemotaxis chamber.

-

Add the leukocyte suspension, pre-incubated with various concentrations of this compound or vehicle control, to the upper chamber (insert).

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified atmosphere for a period sufficient for cell migration (e.g., 90 minutes).

-

-

Quantification of Migration:

-

After incubation, remove the insert.

-

Fix and stain the cells that have migrated to the lower side of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

In Vitro Assay: Cytokine Production

This protocol assesses the effect of this compound on the production of cytokines by immune cells following stimulation.

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a specific immune cell line)

-

Stimulant (e.g., Lipopolysaccharide (LPS) for macrophages, or anti-CD3/CD28 antibodies for T cells)

-

This compound (AS-604850)

-

Cell culture medium

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

-

Cell Culture and Treatment:

-

Plate the immune cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

-

Stimulation:

-

Add the appropriate stimulant to the wells to induce cytokine production.

-

-

Incubation:

-

Incubate the plate at 37°C for a suitable duration for cytokine secretion (e.g., 24 hours).

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentration of the secreted cytokine using a specific ELISA kit according to the manufacturer's instructions.

-

Mandatory Visualization

Caption: PI3Kγ Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for EAE Induction and Treatment.

Caption: Workflow for an In Vitro Leukocyte Chemotaxis Assay.

References

- 1. Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphoinositide 3-kinase gamma (PI3Kgamma) inhibitors for the treatment of inflammation and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of PI3Kγ selective inhibitors: the strategies and application - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis of AS2553627 JAK Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2553627 is a potent, small-molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. This technical guide provides a comprehensive overview of the structural basis of its inhibitory activity, detailing its mechanism of action, quantitative inhibitory profile, and the experimental methodologies used for its characterization. While crystallographic data of this compound in complex with a JAK kinase is not publicly available, this guide synthesizes the existing data to infer its binding mode and functional consequences. Detailed protocols for key in vitro and cell-based assays are provided to enable further research and development of this and similar compounds.

Introduction to JAK Inhibition and this compound

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.

This compound has been identified as a novel and potent pan-JAK inhibitor.[1][2] It has demonstrated efficacy in preclinical models of transplant rejection, highlighting its potential as an immunomodulatory agent.[1] This document aims to provide an in-depth technical understanding of its interaction with JAK kinases.

Quantitative Inhibitory Profile of this compound

This compound exhibits potent inhibitory activity across the JAK family, as demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC50). Its activity has also been confirmed in cell-based assays, indicating its ability to penetrate cell membranes and engage its intracellular targets.

| Target | Assay Type | IC50 (nM) |

| JAK1 | In vitro kinase assay | 0.46[2] |

| JAK2 | In vitro kinase assay | 0.30[2] |

| JAK3 | In vitro kinase assay | 0.14[2] |

| TYK2 | In vitro kinase assay | 2.0[2] |

| IL-2 Stimulated Human T-Cell Proliferation | Cell-based assay | 2.4[2] |

| IL-2 Stimulated Rat T-Cell Proliferation | Cell-based assay | 4.3[2] |

Structural Basis of Inhibition (Inferred)

While a definitive co-crystal structure of this compound with a JAK kinase has not been reported, its mechanism of action can be inferred from its chemical structure and the known binding modes of other JAK inhibitors. This compound is a small molecule inhibitor, and like most current JAK inhibitors, it is likely an ATP-competitive inhibitor that targets the highly conserved ATP-binding pocket of the kinase domain.

The general mechanism of ATP-competitive JAK inhibition involves the inhibitor occupying the space normally taken by ATP, thereby preventing the phosphorylation of the kinase itself and its downstream substrates. This blockade of the catalytic activity of JAKs disrupts the entire JAK-STAT signaling cascade.

dot

References

Methodological & Application

Application Notes and Protocols for AS2553627 in Cell Culture Experiments

Compound: AS2553627

Audience: Researchers, scientists, and drug development professionals.

Note: Publicly available information, including scientific literature and databases, does not contain specific data or experimental protocols for a compound designated "this compound." The following application notes and protocols are based on general methodologies for characterizing a novel inhibitor of the PI3K/AKT/mTOR signaling pathway, a common target for cancer therapeutics. Researchers should adapt these protocols based on the specific characteristics of this compound once they are determined.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5] This document provides a framework for the initial characterization of a putative PI3K pathway inhibitor, this compound, in cell culture experiments.

Mechanism of Action

The PI3K/AKT/mTOR pathway is activated by various upstream signals, such as growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[5] This activation leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3) by PI3K.[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT.[2][5] Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, to promote cell growth and survival.[1][2] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[1][2]

Signaling Pathway Diagram

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Protocols

The following protocols provide a starting point for evaluating the in vitro efficacy of this compound.

Cell Culture

Standard aseptic cell culture techniques should be followed.[6][7]

-

Cell Lines: Select a panel of cancer cell lines with known PI3K pathway activation status (e.g., with PIK3CA mutations or PTEN loss).

-

Media: Use the recommended culture medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Subculture cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.[8]

General Cell Passaging Workflow

Caption: Standard workflow for passaging adherent cells.

Cell Viability Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.[9][10]

-

Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

Assay: Use a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®) to determine cell viability.

-

Analysis: Plot the percentage of viable cells against the log concentration of this compound. Fit a dose-response curve to the data to calculate the IC50 value.[11]

IC50 Determination Workflow

Caption: Workflow for determining the IC50 value.

Western Blotting

Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

-

Treatment: Treat cells with this compound at various concentrations and for different time points.

-

Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., AKT, S6 ribosomal protein) and a loading control (e.g., GAPDH or β-actin).

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison.

Table 1: Hypothetical IC50 Values for this compound in a Panel of Cancer Cell Lines

| Cell Line | PI3K Pathway Status | This compound IC50 (µM) |

| Cell Line A | PIK3CA Mutant | Value |

| Cell Line B | PTEN Null | Value |

| Cell Line C | Wild-Type | Value |

| Cell Line D | KRAS Mutant | Value |

Table 2: Hypothetical Effect of this compound on PI3K/AKT/mTOR Pathway Phosphorylation

| Treatment | p-AKT (Ser473) / Total AKT | p-S6 (Ser235/236) / Total S6 |

| Vehicle Control | 1.00 | 1.00 |

| This compound (0.1 µM) | Value | Value |

| This compound (1 µM) | Value | Value |

| This compound (10 µM) | Value | Value |

Note: Values in the tables are placeholders and should be replaced with experimental data.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Primary Cell Culture Protocol [cellbiologics.com]

- 7. Cell Culture Protocols [cellbiologics.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IC50 Calculator | AAT Bioquest [aatbio.com]

Application Notes and Protocols for the In Vitro Evaluation of AS2553627, a PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of AS2553627, a potent inhibitor of Phosphoinositide 3-kinase (PI3K). The protocols detailed below are designed to enable the determination of its optimal concentration for various assays, assess its isoform selectivity, and elucidate its mechanism of action within relevant cellular signaling pathways.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in numerous cellular processes, including cell growth, proliferation, survival, and motility. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. This compound has been identified as an inhibitor of this pathway. The following protocols provide a framework for researchers to effectively evaluate the in vitro efficacy and selectivity of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the described in vitro assays for a representative PI3Kγ-selective inhibitor. The specific values for this compound should be determined empirically using the protocols provided.

Table 1: Biochemical Potency of a Representative PI3Kγ-Selective Inhibitor

| Parameter | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ |

| IC50 (nM) | >1000 | >1000 | 10 | 500 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

Table 2: Cellular Activity of a Representative PI3Kγ-Selective Inhibitor

| Assay | Cell Line | Stimulant | Readout | IC50 (nM) |

| p-Akt (S473) Inhibition | RAW 264.7 | LPS | Western Blot | 50 |

| Cell Proliferation | Jurkat | Anti-CD3/CD28 | CellTiter-Glo® | 200 |

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular functions. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a wide range of substrates, leading to the regulation of cell survival, growth, and proliferation, often through the activation of mTOR.

Experimental Protocols

In Vitro Kinase Assay for PI3K Isoform Selectivity

This biochemical assay determines the half-maximal inhibitory concentration (IC50) of this compound against the different Class I PI3K isoforms (α, β, γ, δ).

Materials:

-

Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes

-

PIP2 substrate

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the respective PI3K isoform and PIP2 substrate to the wells.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-Akt (p-Akt) Inhibition Assay

This cell-based assay measures the ability of this compound to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, in a cellular context.

Materials:

-

A suitable cell line (e.g., RAW 264.7 macrophages for PI3Kγ)

-

Cell culture medium and supplements

-

This compound

-

A specific stimulant (e.g., Lipopolysaccharide - LPS)

-

Lysis buffer

-

Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., LPS) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-Akt (S473) and total Akt.

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

-

Determine the IC50 value for the inhibition of Akt phosphorylation.

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of a cancer cell line that is dependent on the PI3K signaling pathway.

Materials:

-

A suitable cancer cell line (e.g., Jurkat cells)

-

Cell culture medium and supplements

-

This compound

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow the cells to attach or acclimate overnight.

-

Treat the cells with a serial dilution of this compound or DMSO.

-

Incubate for 48-72 hours.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control.

-

Determine the IC50 value for the inhibition of cell proliferation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of the PI3K inhibitor this compound. By performing these assays, researchers can determine the optimal concentration range for their specific experimental needs, establish its isoform selectivity, and confirm its mechanism of action within the PI3K/AKT/mTOR signaling pathway. These studies are essential for the continued development and understanding of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for AS2553627 Administration in Animal Models

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for "AS2553627," it has been determined that there is no publicly available scientific literature or data regarding this specific compound. Information pertaining to its mechanism of action, administration in animal models, pharmacokinetics, or efficacy is not available in the searched resources.

Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, is not possible at this time. Further research and publication of primary data by the developers or researchers working with this compound are required before such a document can be compiled.

Researchers interested in this compound are advised to consult proprietary or internal documentation if available, or to await the publication of peer-reviewed studies.

Application Notes and Protocols for AS2553627

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2553627 is a potent inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention.[1] this compound, by targeting PI3K, offers a valuable tool for studying the roles of this pathway in normal physiology and disease, and holds potential for drug development.

Disclaimer: The following information is based on available data for PI3K inhibitors and related compounds. It is essential to consult the manufacturer's specific product information sheet and Safety Data Sheet (SDS) for this compound upon receipt. The protocols provided are intended as a guide and may require optimization for specific experimental needs.

Chemical Properties and Storage

A summary of the known properties of a compound believed to be closely related to or identical to this compound (ADH-503, CAS 2055362-74-6) is provided below.

| Property | Value |

| Chemical Name | Not definitively established as this compound |

| CAS Number | 2055362-74-6 (for ADH-503) |

| Molecular Formula | Not specified in search results. |

| Molecular Weight | Not specified in search results. |

| Appearance | Solid |

| Storage Temperature | -20°C |

Signaling Pathway

This compound acts as an inhibitor of PI3K, a key upstream kinase in the PI3K/AKT/mTOR signaling pathway. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Dissolution and Storage Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vials or polypropylene tubes

-

Pipettes and sterile, disposable tips

-

Vortex mixer

-

-20°C freezer

Protocol for Preparation of a Stock Solution

It is highly recommended to prepare a concentrated stock solution in an organic solvent like DMSO.

-

Pre-weighing: Before opening, bring the vial of this compound to room temperature to prevent condensation.

-

Solvent Addition: Based on the desired stock concentration, calculate the required volume of DMSO. For a compound with a CAS of 2055362-74-6, a solubility of 21.43 mg/mL in DMSO has been reported.

-

Dissolution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

-

Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.

-

Aliquotting: To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes.

-

Storage: Store the aliquots of the stock solution at -20°C.

Protocol for Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be further diluted in an appropriate aqueous buffer or cell culture medium to the desired final concentration.

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Serially dilute the stock solution in the appropriate aqueous buffer or cell culture medium to achieve the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the experimental outcome (typically ≤ 0.1%).

-

Mixing: Mix thoroughly by gentle pipetting or vortexing.

-

Use: Use the freshly prepared working solution immediately. Do not store aqueous dilutions for extended periods.

Experimental Workflow for In Vitro Kinase Assay

The following is a generalized workflow for assessing the inhibitory activity of this compound on PI3K in an in vitro setting.

Caption: A generalized workflow for an in vitro PI3K kinase assay.

Protocol for In Vitro PI3K Kinase Assay (Luminescence-based)

This protocol is a general example and will require optimization based on the specific kinase assay kit used.

-

Prepare Reagents: Prepare all assay components (e.g., PI3K enzyme, lipid substrate, ATP, assay buffer) according to the manufacturer's instructions.

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Assay Plate Setup: Add the diluted this compound or vehicle control to the wells of a suitable microplate.

-

Enzyme Addition: Add the PI3K enzyme to each well (except the no-enzyme control) and incubate for a predetermined time at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding the lipid substrate and ATP solution to each well.

-

Incubation: Incubate the plate at the recommended temperature and for the specified duration to allow the kinase reaction to proceed.

-

Reaction Termination and Signal Detection: Stop the reaction and detect the remaining ATP levels using a luminescence-based detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the PI3K activity.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

-

Dispose of all waste materials in accordance with local, state, and federal regulations.

References

Application Notes and Protocols for AS2553627 in a Rheumatoid Arthritis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. The Phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the gamma isoform (PI3Kγ), has emerged as a critical regulator of immune cell function and a promising therapeutic target for RA. PI3Kγ is predominantly expressed in hematopoietic cells and plays a key role in the recruitment and activation of inflammatory cells such as macrophages and neutrophils. AS2553627 is a potent and selective inhibitor of PI3Kγ. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a preclinical rheumatoid arthritis model, specifically the widely used Collagen-Induced Arthritis (CIA) mouse model.

Mechanism of Action of this compound in Rheumatoid Arthritis

This compound exerts its anti-inflammatory effects by selectively inhibiting the catalytic activity of PI3Kγ. In the context of rheumatoid arthritis, this inhibition disrupts the downstream signaling cascade that is crucial for the function of key inflammatory cells.

Upon activation by G-protein coupled receptors (GPCRs), such as chemokine receptors, PI3Kγ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors including Akt and phosphoinositide-dependent kinase 1 (PDK1). The activation of the Akt pathway subsequently leads to the activation of transcription factors like NF-κB, which are responsible for the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines. By blocking the production of PIP3, this compound effectively attenuates these inflammatory responses. Furthermore, PI3Kγ signaling is essential for the chemotaxis and migration of leukocytes to the site of inflammation. Therefore, inhibition of PI3Kγ by this compound is expected to reduce the infiltration of inflammatory cells into the synovium, thereby alleviating joint inflammation and preventing tissue damage.

Key Experiments and Protocols

The following sections detail the experimental protocols for evaluating the efficacy of this compound in a murine model of collagen-induced arthritis.

I. Collagen-Induced Arthritis (CIA) Model in Mice

The CIA model is a well-established and widely used preclinical model of rheumatoid arthritis as it shares many immunological and pathological features with the human disease.

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

Protocol:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen and CFA in a 1:1 ratio.

-

Anesthetize the mice and administer 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of bovine type II collagen and IFA in a 1:1 ratio.

-

Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.

-

-

This compound Administration (Prophylactic or Therapeutic):

-

Prophylactic Treatment: Begin administration of this compound or vehicle one day before the primary immunization (Day -1) and continue daily throughout the study.

-

Therapeutic Treatment: Begin administration of this compound or vehicle upon the onset of clinical signs of arthritis (typically around day 25-28) and continue daily.

-

Dosage and Administration: While the optimal dose for this compound needs to be determined empirically, a starting point based on similar PI3Kγ inhibitors would be in the range of 10-50 mg/kg, administered orally once or twice daily.

-

-

Clinical Assessment:

-

Monitor the mice daily for the onset and severity of arthritis starting from day 21.

-

Score each paw based on a scale of 0-4 for inflammation, swelling, and erythema (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity).

-

The total clinical score per mouse is the sum of the scores for all four paws (maximum score of 16).

-

Measure paw thickness using a caliper.

-

-

Endpoint Analysis (Day 42 or as determined by study design):

-

Collect blood samples for serum cytokine analysis (e.g., TNF-α, IL-1β, IL-6) and anti-CII antibody titers.

-

Euthanize the mice and collect hind paws for histological analysis of joint inflammation, pannus formation, cartilage damage, and bone erosion.

-

II. Histological Analysis of Joints

Materials:

-

Formalin (10% neutral buffered)

-

Decalcifying solution (e.g., EDTA)

-

Paraffin

-

Microtome

-

Hematoxylin and eosin (H&E) stain

-

Safranin O stain

Protocol:

-

Fix the dissected hind paws in 10% neutral buffered formalin for 24-48 hours.

-

Decalcify the paws in a suitable decalcifying solution until the bones are soft.

-

Process the tissues and embed them in paraffin.

-

Section the paraffin blocks at 5 µm thickness.

-

Stain the sections with H&E to assess inflammation and pannus formation.

-

Stain adjacent sections with Safranin O to evaluate cartilage damage (loss of proteoglycans).

-

Score the histological sections for inflammation, pannus, cartilage damage, and bone erosion using a standardized scoring system.

III. Cytokine Analysis by ELISA

Materials:

-

ELISA kits for mouse TNF-α, IL-1β, and IL-6

-

Serum samples from treated and control mice

-

Microplate reader

Protocol:

-

Collect blood from mice via cardiac puncture at the time of euthanasia.

-

Allow the blood to clot and centrifuge to obtain serum.

-

Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

-

Quantify the cytokine concentrations by measuring the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation

The following tables present representative data on the efficacy of a selective PI3Kγ inhibitor in a murine CIA model. Note that this data is illustrative and based on published results for similar compounds, as specific data for this compound is not publicly available.

Table 1: Effect of PI3Kγ Inhibition on Clinical Score and Paw Thickness in CIA Mice

| Treatment Group | Mean Clinical Score (Day 42) | Mean Paw Thickness (mm, Day 42) |

| Vehicle Control | 10.2 ± 1.5 | 3.8 ± 0.4 |

| PI3Kγ Inhibitor (10 mg/kg) | 5.1 ± 1.2 | 2.9 ± 0.3 |

| PI3Kγ Inhibitor (30 mg/kg) | 2.5 ± 0.8 | 2.3 ± 0.2 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of PI3Kγ Inhibition on Serum Cytokine Levels in CIA Mice

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 150.4 ± 25.1 | 85.2 ± 15.3 | 250.6 ± 40.2 |

| PI3Kγ Inhibitor (30 mg/kg) | 75.8 ± 12.6 | 40.1 ± 8.9* | 110.3 ± 22.5 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Effect of PI3Kγ Inhibition on Histological Scores in CIA Mice

| Treatment Group | Inflammation Score | Pannus Formation Score | Cartilage Damage Score | Bone Erosion Score |

| Vehicle Control | 2.8 ± 0.4 | 2.5 ± 0.5 | 2.2 ± 0.3 | 2.1 ± 0.4 |

| PI3Kγ Inhibitor (30 mg/kg) | 1.1 ± 0.3 | 0.9 ± 0.2 | 0.8 ± 0.2** | 0.7 ± 0.3* |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Scores are on a scale of 0-3. Data are presented as mean ± SEM.

Visualizations

Signaling Pathway of PI3Kγ Inhibition by this compound in Macrophages

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound in the CIA Model

Application Notes and Protocols for Studying T-cell Activation with AS2553627

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2553627 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. The PI3K family of lipid kinases plays a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. Within the immune system, the class I PI3K isoforms (α, β, γ, and δ) are key signaling molecules downstream of the T-cell receptor (TCR) and co-stimulatory molecules, thereby governing T-cell activation, differentiation, and function.

PI3Kγ is predominantly expressed in hematopoietic cells and has been shown to be involved in TCR-induced T-cell activation. Inhibition of PI3Kγ can modulate T-cell responses, making it a target of interest for the development of therapeutics for autoimmune diseases and certain cancers. These application notes provide a framework for utilizing this compound to investigate its effects on T-cell activation, including proliferation and cytokine production.

PI3Kγ Signaling in T-cell Activation

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC) and co-stimulation through receptors like CD28, a signaling cascade is initiated. PI3Kγ is activated downstream of these receptors and catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1. This signaling pathway ultimately leads to the activation of transcription factors like NF-κB and NFAT, which drive the expression of genes essential for T-cell proliferation, differentiation, and cytokine secretion.

Application Notes and Protocols: Measuring the in vivo Efficacy of AS2553627, a Selective PI3K Inhibitor

For Research Use Only.

Introduction

AS2553627 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently hyperactivated in various human cancers.[1][2][3] The PI3K/AKT/mTOR axis governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][4] Dysregulation of this pathway is a key driver of tumorigenesis and therapeutic resistance.[3][5] this compound is under investigation as a targeted therapy for solid tumors harboring specific genetic alterations, such as mutations in PIK3CA or loss of the tumor suppressor PTEN.[6] These application notes provide detailed protocols for evaluating the in vivo anti-tumor efficacy of this compound using a human tumor xenograft mouse model.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key regulator of cell growth and survival. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of AKT, which in turn modulates a variety of downstream effectors, including mTOR, to promote cell proliferation and inhibit apoptosis. This compound selectively inhibits PI3K, thereby blocking this signaling cascade.

Data Presentation

The following tables summarize representative data from a preclinical study evaluating the efficacy of this compound in a patient-derived xenograft (PDX) model of breast cancer with a PIK3CA mutation.

| Treatment Group | N | Mean Tumor Volume (Day 0) (mm³) ± SEM | Mean Tumor Volume (Day 21) (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |

| Vehicle Control | 8 | 152.3 ± 15.1 | 1254.7 ± 112.5 | - |

| This compound (25 mg/kg) | 8 | 155.1 ± 14.8 | 627.4 ± 75.3 | 50.0 |

| This compound (50 mg/kg) | 8 | 151.9 ± 16.2 | 313.7 ± 45.9 | 75.0 |

Table 1: Anti-tumor Efficacy of this compound in a Breast Cancer PDX Model.

| Treatment Group | N | Mean Body Weight (Day 0) (g) ± SEM | Mean Body Weight (Day 21) (g) ± SEM | Percent Body Weight Change |

| Vehicle Control | 8 | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1% |

| This compound (25 mg/kg) | 8 | 22.3 ± 0.7 | 23.2 ± 0.8 | +4.0% |

| This compound (50 mg/kg) | 8 | 22.6 ± 0.9 | 22.1 ± 1.1 | -2.2% |

Table 2: Tolerability of this compound as Assessed by Body Weight Changes.

Experimental Protocols

Animal Model and Tumor Implantation

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

-

Human cancer cell line with a known PI3K pathway alteration (e.g., MCF-7, U87MG).

-

Cell culture medium (e.g., DMEM, RPMI-1640) with supplements.

-

Matrigel® Basement Membrane Matrix.

-

Sterile PBS, syringes, and needles.

Procedure:

-

Culture the selected cancer cell line under standard conditions.

-

On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

-

Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

-

Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.

Dosing and Administration

This protocol outlines the preparation and administration of this compound.

Materials:

-

This compound compound.

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water).

-

Oral gavage needles.

-

Analytical balance and appropriate glassware.

Procedure:

-

Prepare the dosing formulation of this compound by suspending the required amount of compound in the vehicle solution to achieve the desired concentration.

-

Administer the formulation to the mice via oral gavage once daily. The dosing volume is typically 10 µL/g of body weight.

-

The control group should receive the vehicle solution only.

-

Continue dosing for the duration of the study, typically 21 days.

Efficacy and Tolerability Assessment

This protocol details the monitoring of tumor growth and animal well-being.

Materials:

-

Digital calipers.

-

Analytical balance.

Procedure:

-

Measure the tumor dimensions (length and width) using digital calipers twice weekly.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.

-

Monitor the body weight of each mouse twice weekly as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

Experimental Workflow

The following diagram illustrates the key steps in the in vivo efficacy study of this compound.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: AS2553627 in Combination with Other Immunosuppressants

Introduction

AS2553627 is an investigational immunosuppressive agent. Its precise mechanism of action is currently under elucidation, but preliminary studies suggest it may modulate T-cell activation and proliferation. The exploration of this compound in combination with established immunosuppressants is a promising strategy to enhance efficacy, reduce individual drug dosages, and potentially minimize toxicity. This document provides an overview of the current understanding of this compound's interactions with other immunosuppressants and offers detailed protocols for in vitro and in vivo evaluation.

Rationale for Combination Therapy

The rationale for combining this compound with other immunosuppressants is based on the principle of targeting multiple, non-overlapping pathways in the immune response. This approach can lead to synergistic or additive effects, allowing for lower doses of each drug and thereby reducing the risk of dose-dependent adverse effects.

Signaling Pathways and Mechanisms of Action

A comprehensive understanding of the signaling pathways targeted by this compound and its combination partners is crucial for designing effective therapeutic strategies.

Application Notes and Protocols for Flow Cytometry Analysis Following AS-605240 (PI3Kγ Inhibitor) Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-605240 is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1][2] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. PI3K inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[3][4][5][6] Flow cytometry is a powerful technique for the quantitative analysis of these cellular responses to drug treatment.

These application notes provide detailed protocols for analyzing the effects of AS-605240 on apoptosis and cell cycle progression using flow cytometry. The provided data is representative of the effects observed in B-cell acute lymphoblastic leukemia (B-ALL) cell lines.

Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates that regulate cell cycle progression and inhibit apoptosis. AS-605240, by selectively inhibiting the PI3Kγ isoform, disrupts this signaling cascade, leading to decreased cell proliferation and increased apoptosis.

Experimental Workflow

The general workflow for analyzing the effects of AS-605240 treatment using flow cytometry involves several key steps, from cell culture and treatment to data acquisition and analysis.

Data Presentation

The following tables summarize the quantitative data on the effects of AS-605240 on apoptosis and cell cycle distribution in B-ALL cell lines after 24 hours of treatment.

Table 1: Apoptosis Analysis in B-ALL Cell Lines Treated with AS-605240 (5 µM)

| Cell Line | Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | % Total Apoptotic Cells |

| REH | Control (DMSO) | 3.5 ± 0.5 | 2.1 ± 0.3 | 5.6 ± 0.8 |

| REH | AS-605240 | 15.2 ± 1.8 | 8.5 ± 1.1 | 23.7 ± 2.9 |

| NALM-6 | Control (DMSO) | 4.1 ± 0.6 | 2.8 ± 0.4 | 6.9 ± 1.0 |

| NALM-6 | AS-605240 | 18.9 ± 2.2 | 10.2 ± 1.5 | 29.1 ± 3.7 |

| KOPN-8 | Control (DMSO) | 2.8 ± 0.4 | 1.9 ± 0.2 | 4.7 ± 0.6 |

| KOPN-8 | AS-605240 | 12.7 ± 1.5 | 7.1 ± 0.9 | 19.8 ± 2.4 |

Data are presented as mean ± standard deviation and are representative.

Table 2: Cell Cycle Analysis in B-ALL Cell Lines Treated with AS-605240 (5 µM)

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| REH | Control (DMSO) | 55.3 ± 3.1 | 35.1 ± 2.5 | 9.6 ± 1.2 |

| REH | AS-605240 | 70.1 ± 4.2 | 18.5 ± 1.9 | 11.4 ± 1.5 |

| NALM-6 | Control (DMSO) | 58.2 ± 3.5 | 32.8 ± 2.8 | 9.0 ± 1.1 |

| NALM-6 | AS-605240 | 72.5 ± 4.5 | 16.2 ± 1.8 | 11.3 ± 1.4 |

| KOPN-8 | Control (DMSO) | 60.1 ± 3.8 | 30.5 ± 2.6 | 9.4 ± 1.3 |

| KOPN-8 | AS-605240 | 75.3 ± 4.8 | 14.8 ± 1.7 | 9.9 ± 1.2 |

Data are presented as mean ± standard deviation and are representative.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the steps for quantifying apoptosis by detecting the externalization of phosphatidylserine on the cell membrane of apoptotic cells.

Materials:

-

Cells of interest (e.g., B-ALL cell lines)

-

AS-605240 (and appropriate solvent, e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), cold

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells at an appropriate density in culture plates or flasks.

-

Allow cells to adhere or stabilize for 24 hours.

-

Treat cells with the desired concentration of AS-605240 (e.g., 5 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

-

-

Cell Harvesting:

-

For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.

-

For adherent cells, aspirate the media, wash once with PBS, and detach cells using a gentle cell scraper or trypsin. Neutralize trypsin if used and collect cells by centrifugation.

-

Wash the cell pellet once with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.

-

Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

-

Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

-

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution based on DNA content.

Materials:

-

Cells of interest

-

AS-605240 (and appropriate solvent, e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, cold

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same procedure as in Protocol 1, step 1.

-

-

Cell Harvesting:

-

Follow the same procedure as in Protocol 1, step 2.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 3 mL of cold 70% ethanol dropwise to the cell suspension to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a low flow rate to ensure accurate DNA content measurement.

-

Acquire data for a sufficient number of events.

-

Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

AS2553627 solubility issues and solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AS2553627, a potent phosphoinositide 3-kinase (PI3K) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] In many types of cancer, this pathway is overactivated, contributing to tumor development and progression. This compound exerts its effects by blocking the activity of PI3K, thereby inhibiting the downstream signaling of AKT and mTOR.

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.

References

Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors at High Concentrations

Disclaimer: Initial searches for the kinase inhibitor AS2553627 did not yield specific data regarding its off-target effects or kinase inhibition profile. To provide a comprehensive and data-rich technical support resource as requested, this guide will use the well-characterized multi-kinase inhibitor Dasatinib as an illustrative example. The principles and methodologies described herein are broadly applicable to the study of other kinase inhibitors.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating the off-target effects of kinase inhibitors, particularly when used at high concentrations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro and cellular assays with kinase inhibitors like Dasatinib, focusing on challenges related to off-target effects at elevated concentrations.

Q1: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target of Dasatinib (e.g., BCR-ABL or SRC). Could this be an off-target effect?

A1: Yes, this is a strong possibility, especially at higher concentrations. Dasatinib is a multi-kinase inhibitor with a broad-spectrum of activity.[1][2] An unexpected phenotype could arise from the inhibition of one or more off-target kinases.

Troubleshooting Steps:

-

Dose-Response Curve: Perform a detailed dose-response experiment and compare the IC50 for the observed phenotype with the known IC50 for the on-target kinase. A significant rightward shift in the IC50 for the phenotype suggests it may be mediated by a less sensitive, off-target kinase.

-

Use a More Selective Inhibitor: If available, use a structurally different and more selective inhibitor for your primary target. If this inhibitor does not produce the same phenotype, it strengthens the evidence for an off-target effect of Dasatinib.

-

Rescue Experiment: Attempt to "rescue" the phenotype by expressing a constitutively active form of the intended target or by providing a downstream effector. If the phenotype persists, it is likely an off-target effect.

-

Kinome Profiling: If the unexpected phenotype is critical to your research, consider performing a kinome-wide profiling experiment (e.g., using a commercial service like KINOMEscan®) to identify other potential targets of Dasatinib at the concentrations you are using.[3]

Q2: My in vitro kinase assay with Dasatinib shows a lower IC50 value than what I observe in my cell-based assays. Why is there a discrepancy?

A2: This is a common observation and can be attributed to several factors:

-

Cellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations close to the Km of the kinase. However, intracellular ATP concentrations are much higher (in the millimolar range).[4] For an ATP-competitive inhibitor like Dasatinib, the higher intracellular ATP concentration will compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50 in cells.

-

Cell Permeability and Efflux: The compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration than what is applied externally.

-

Plasma Protein Binding: In cell culture media containing serum, the inhibitor can bind to plasma proteins, reducing the free concentration available to enter the cells. Dasatinib is known to have high plasma protein binding.[2]

-

Compound Stability: The compound may be metabolized or degraded in the cellular environment over the course of the experiment.

Troubleshooting Steps:

-

ATP Competition Assay: Perform your in vitro kinase assay at varying ATP concentrations to confirm if the inhibitor is ATP-competitive. A rightward shift in the IC50 at higher ATP concentrations is indicative of competitive inhibition.

-

Cellular Target Engagement Assay: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that the inhibitor is binding to its intended target within the cell at the concentrations used.

-

Serum-Free Media: If experimentally feasible, perform cell-based assays in serum-free or low-serum media to minimize the impact of protein binding.

-

Time-Course Experiment: Evaluate the stability of your compound in cell culture media over the duration of your experiment.

Q3: I am seeing significant cytotoxicity in my cell line at concentrations where I expect Dasatinib to be selective for its primary targets. How can I determine if this is an on-target or off-target effect?

A3: Distinguishing between on-target and off-target toxicity is crucial for interpreting your results.

Troubleshooting Steps:

-

Target Expression Levels: Confirm that your cell line expresses the intended target of Dasatinib. If the cell line does not express the primary target but still shows cytotoxicity, the effect is likely off-target.

-

Knockdown or Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If knockdown of the target phenocopies the cytotoxic effect of Dasatinib, it suggests on-target toxicity. If the cells remain sensitive to Dasatinib after target knockdown, it points to an off-target mechanism.

-

Counter-Screening: Test the compound on a panel of cell lines with varying expression levels of the primary target and known off-targets. Correlating sensitivity with the expression of specific kinases can provide clues about the mechanism of toxicity.

-

Rescue with Downstream Effectors: If the on-target pathway is well-defined, try to rescue the cells from Dasatinib-induced toxicity by adding a downstream component of the signaling pathway.

Quantitative Data: Kinase Selectivity of Dasatinib